molecular formula C18H20ClN5OS B13805704 2-[(8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone

2-[(8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone

Cat. No.: B13805704
M. Wt: 389.9 g/mol
InChI Key: MKYNSOSBLVPMPL-UHFFFAOYSA-N
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Description

2-[(8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone is a complex organic compound that belongs to the class of triazinoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone typically involves a multi-step process:

    Formation of the Triazinoindole Core: The initial step involves the synthesis of the triazinoindole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group at the 3-position of the triazinoindole ring. This is typically done using thiolation reactions.

    Attachment of the Ethanone Moiety: The final step involves the attachment of the ethanone moiety to the sulfanyl group. This can be achieved through acylation reactions using suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazinoindole core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with cellular targets involved in cancer progression.

    Biological Studies: The compound is used in studies investigating its effects on cellular pathways, including apoptosis and cell cycle regulation.

    Chemical Biology: It serves as a tool compound for studying the role of sulfanyl groups in biological systems.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to downstream effects such as inhibition of cell proliferation or induction of apoptosis. The exact pathways involved may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share the triazinoindole core but differ in the substituents attached to the core.

    Sulfanyl-substituted ethanones: These compounds have a similar sulfanyl group attached to an ethanone moiety but differ in the rest of the structure.

Uniqueness

2-[(8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone is unique due to the combination of the triazinoindole core with the sulfanyl and ethanone groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H20ClN5OS

Molecular Weight

389.9 g/mol

IUPAC Name

2-[(8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone

InChI

InChI=1S/C18H20ClN5OS/c1-10-4-3-5-11(2)24(10)15(25)9-26-18-21-17-16(22-23-18)13-8-12(19)6-7-14(13)20-17/h6-8,10-11H,3-5,9H2,1-2H3,(H,20,21,23)

InChI Key

MKYNSOSBLVPMPL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C(=O)CSC2=NC3=C(C4=C(N3)C=CC(=C4)Cl)N=N2)C

Origin of Product

United States

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